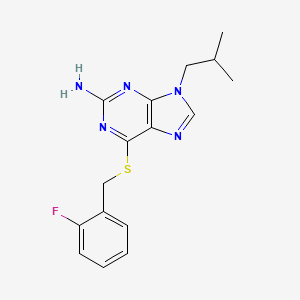

6-((2-Fluorobenzyl)thio)-9-isobutyl-9H-purin-2-amine

Description

6-((2-Fluorobenzyl)thio)-9-isobutyl-9H-purin-2-amine (CAS 2803-90-9) is a purine derivative characterized by a 2-fluorobenzylthio group at position 6 and an isobutyl substituent at position 9 of the purine ring. Its molecular formula is C₁₇H₂₀FN₅S (molecular weight: 345.43 g/mol).

Properties

CAS No. |

1763-44-6 |

|---|---|

Molecular Formula |

C16H18FN5S |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

6-[(2-fluorophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine |

InChI |

InChI=1S/C16H18FN5S/c1-10(2)7-22-9-19-13-14(22)20-16(18)21-15(13)23-8-11-5-3-4-6-12(11)17/h3-6,9-10H,7-8H2,1-2H3,(H2,18,20,21) |

InChI Key |

NYTCUUIHCKBEIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Fluorobenzyl)thio)-9-isobutyl-9H-purin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride and 6-mercaptopurine.

Thioether Formation: The 2-fluorobenzyl chloride is reacted with 6-mercaptopurine in the presence of a base, such as potassium carbonate, to form the thioether linkage.

Isobutylation: The resulting intermediate is then subjected to isobutylation using isobutyl bromide and a suitable base, such as sodium hydride, to introduce the isobutyl group at the 9-position of the purine ring.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-((2-Fluorobenzyl)thio)-9-isobutyl-9H-purin-2-amine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride to yield the corresponding thiol derivative.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted purine derivatives.

Scientific Research Applications

Research indicates that 6-((2-Fluorobenzyl)thio)-9-isobutyl-9H-purin-2-amine exhibits significant biological activities, including:

- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication by interacting with enzymes involved in DNA synthesis. This mechanism is crucial for developing antiviral therapies.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation by modulating the activity of specific enzymes critical for tumor growth. Its ability to bind with certain receptors may lead to significant therapeutic effects in cancer treatment.

Applications in Scientific Research

The applications of this compound extend beyond its therapeutic potential. Key areas of research include:

- Drug Development : As a purine derivative, this compound serves as a lead structure for synthesizing new antiviral and anticancer agents. Its interactions with biological targets can inform the design of more effective drugs.

- Biochemical Studies : The compound can be utilized in biochemical assays to study enzyme kinetics and receptor interactions, contributing to a deeper understanding of cellular processes and disease mechanisms.

- Pharmacological Research : Investigating the pharmacokinetics and pharmacodynamics of this compound can provide insights into its therapeutic efficacy and safety profile, guiding future clinical applications.

Comparative Analysis with Related Compounds

The following table summarizes structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-(benzylthio)-9-isobutylpurin-2-amines | Benzyl group instead of fluorobenzyl | Lacks fluorine substitution |

| 6-(3-fluorophenylmethylthio)-9-isopropylpurin | Contains a different alkyl group | Variation in side chain structure |

| 6-(4-chlorobenzylthio)-9-butylpurin | Chlorinated benzene ring | Different halogen substitution |

These comparisons illustrate how variations in substituent groups attached to the purine core influence biological activity and chemical properties.

Mechanism of Action

The mechanism of action of 6-((2-Fluorobenzyl)thio)-9-isobutyl-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylthio group may enhance binding affinity and selectivity, leading to modulation of biological pathways. The compound’s effects can be attributed to its ability to interfere with nucleic acid synthesis, enzyme activity, or signal transduction processes.

Comparison with Similar Compounds

Substituent Variations at Position 9

- 9-Butyl-6-((4-fluorobenzyl)thio)-9H-purin-2-amine (CAS 1581-24-4): Structural Difference: Replaces the isobutyl group with a linear butyl chain and positions the fluorine at the 4- instead of 2- position on the benzylthio group. The 4-fluorine substitution could modulate electronic effects differently due to para vs. ortho positioning, influencing dipole interactions with target proteins . Molecular Weight: 331.41 g/mol (vs. 345.43 g/mol for the target compound), suggesting slightly lower lipophilicity .

9-Allyl-6-chloro-9H-purin-2-amine :

- Structural Difference : Features an allyl group (unsaturated C₃H₅) at position 9 and a chloro substituent at position 6 instead of the thioether linkage.

- Impact : The allyl group introduces unsaturation, which may enhance rigidity or π-orbital interactions. The chloro substituent at position 6 could increase electrophilicity compared to the thioether, altering reactivity in nucleophilic environments .

Substituent Variations at Position 6

- 6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine Derivatives: Structural Difference: Replaces the 2-fluorobenzylthio group with a 3-chloro-4-fluorophenyl ring at position 9 and a chloro group at position 5. The absence of a thioether linkage may reduce metabolic stability but increase electrophilic character .

9-(3-Chlorobenzyl)-2-fluoro-N-methyl-9H-purin-6-amine (Compound 36) :

- Structural Difference : Substitutes the 2-fluorobenzylthio group with a 3-chlorobenzyl group and introduces an N-methylamine at position 6.

- Impact : N-Methylation improves metabolic stability by reducing oxidative deamination. The 3-chlorobenzyl group may enhance hydrophobic interactions in target binding pockets compared to the fluorinated thioether .

Nucleoside Analogues

- 2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purin-6-amine: Structural Difference: Incorporates a sugar moiety (2-deoxy-2-fluoro-arabinofuranosyl) at position 9, converting the compound into a nucleoside analogue. Impact: The carbohydrate group enables interaction with viral polymerases, making it relevant for antiviral applications. The fluorine at the 2’ position enhances stability against enzymatic degradation .

Electronic and Steric Effects

- 2-Fluorobenzylthio vs. 4-Fluorobenzylthio : The ortho-fluorine in the target compound may induce steric hindrance and alter dipole moments compared to the para-substituted analogue, affecting binding to planar active sites .

- Isobutyl vs. Phenyl Groups : The isobutyl group’s branching increases hydrophobicity and membrane permeability relative to aromatic substituents (e.g., phenyl), which rely on π-π stacking for target engagement .

Data Table: Key Comparisons

Biological Activity

6-((2-Fluorobenzyl)thio)-9-isobutyl-9H-purin-2-amine is a synthetic compound belonging to the purine derivative class, characterized by a unique chemical structure that includes a fluorobenzyl group and an isobutyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of antiviral and anticancer therapies.

- Molecular Formula : C₁₆H₁₈FN₅S

- Molecular Weight : 331.4 g/mol

- CAS Number : 1763-44-6

The structure of this compound is pivotal to its biological activity, as the presence of the fluorine atom may enhance lipophilicity, potentially improving pharmacokinetic properties compared to similar compounds lacking this feature.

Preliminary studies indicate that this compound may exert its biological effects by interacting with specific molecular targets, particularly enzymes involved in DNA replication. This interaction can inhibit viral replication and tumor cell proliferation by modulating enzyme activity.

Potential Targets:

- DNA Polymerases : Inhibition may lead to reduced viral replication.

- Kinases : Potential inhibition of signaling pathways involved in cancer cell growth.

Biological Activity

Research on the biological activity of this compound has highlighted several promising aspects:

- Antiviral Activity : The compound shows potential in inhibiting viruses by targeting their replication mechanisms.

- Anticancer Activity : Initial findings suggest that it could inhibit cancer cell proliferation through interference with critical signaling pathways.

Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-(benzylthio)-9-isobutylpurin-2-amines | Benzyl group instead of fluorobenzyl | Lacks fluorine substitution |

| 6-(3-fluorophenylmethylthio)-9-isopropylpurin | Contains a different alkyl group | Variation in side chain structure |

| 6-(4-chlorobenzylthio)-9-butylpurin | Chlorinated benzene ring | Different halogen substitution |

This table illustrates how variations in substituent groups influence the biological activity and chemical properties of purine derivatives.

Case Studies and Research Findings

- In Vitro Studies : Laboratory tests have demonstrated that this compound can inhibit specific enzymes related to DNA synthesis, which is crucial for both viral replication and tumor growth .

- In Silico Studies : Computational modeling has supported these findings by predicting binding affinities and interactions with target enzymes, suggesting a mechanism for its observed biological activities .

- Pharmacokinetics : Research indicates that the fluorine substitution may enhance metabolic stability, which is essential for developing effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for introducing the 2-fluorobenzylthio group at position 6 of the purine scaffold?

- Methodological Answer : The 2-fluorobenzylthio group can be introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For SNAr, activate the purine scaffold at position 6 with a leaving group (e.g., Cl), then react with 2-fluorobenzylthiol under basic conditions (e.g., K₂CO₃/DMF, 80°C) . Alternatively, use Suzuki-Miyaura coupling by substituting the leaving group with a boronic ester derivative of 2-fluorobenzylthiol, as demonstrated in analogous purine syntheses .

Q. How can X-ray crystallography confirm the regiochemistry of substitutions on the purine core?

- Methodological Answer : Crystallize the compound in a suitable solvent system (e.g., DCM/hexane) and collect diffraction data at low temperatures (100–150 K) to minimize disorder. Refinement of the structure using programs like SHELXL resolves bond lengths and angles, distinguishing between N7/N9 alkylation patterns. For example, the N9-isobutyl group shows characteristic C–N bond lengths (~1.46 Å) and spatial orientation in the crystal lattice .

Q. What spectroscopic techniques are essential for characterizing the purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., aromatic protons at δ 7.2–7.5 ppm for 2-fluorobenzyl, δ 4.5–4.7 ppm for SCH₂).

- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₈FN₅S: 340.1294).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How does the isobutyl group at N9 influence steric effects in enzyme binding compared to smaller alkyl groups (e.g., isopropyl)?

- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases or AGT). Compare binding affinities (ΔG values) between N9-isobutyl and N9-isopropyl analogs. Experimental validation via IC₅₀ assays in enzyme inhibition studies can correlate computational predictions with activity. Evidence from similar purines shows that bulkier N9 substituents reduce rotational freedom, enhancing selectivity for hydrophobic binding pockets .

Q. What strategies resolve conflicting data in regioselectivity during substitution reactions on the purine scaffold?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled purines to track substitution pathways via 2D NMR (HSQC).

- Kinetic Studies : Monitor reaction intermediates by quenching aliquots at timed intervals and analyzing via LC-MS.

- Computational Modeling : Compare activation energies (DFT calculations) for competing N7 vs. N9 alkylation pathways. For example, N9 substitution is favored due to lower steric hindrance in transition states .

Q. How can radiolabeled analogs (e.g., ¹⁸F) be synthesized to study in vivo pharmacokinetics?

- Methodological Answer : Introduce ¹⁸F via nucleophilic displacement of a nitro or trimethylammonium group on the benzyl moiety. For instance, react 4-nitrobenzylthiopurine with K¹⁸F/kryptofix complex in anhydrous DMSO at 120°C. Purify via semi-preparative HPLC and validate radiochemical purity (>99%) using radio-TLC .

Q. What crystallographic parameters indicate potential for metal coordination (e.g., Pt complexes) at the purine core?

- Methodological Answer : Analyze bond lengths and angles around N7/N1 atoms. Pt(II) complexes typically form square-planar geometries with Pt–N bond lengths ~2.0 Å. Single-crystal XRD of trans-dichloridopurine-platinum complexes (as in ) reveals ligand geometry and potential for DNA crosslinking .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity between in vitro and in vivo studies?

- Methodological Answer :

- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to identify metabolites (LC-MS/MS).

- Plasma Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions, which may explain reduced in vivo efficacy.

- Tissue Distribution Studies : Radiolabel the compound and quantify accumulation in target organs via PET/SPECT imaging .

Experimental Design Considerations

Q. What controls are critical when evaluating this compound’s cytotoxicity in cancer cell lines?

- Methodological Answer :

- Positive Controls : Use established purine-based inhibitors (e.g., 6-thioguanine) to benchmark IC₅₀ values.

- Solvent Controls : Include DMSO/vehicle-only groups to rule out solvent-induced toxicity.

- Rescue Experiments : Co-treat with pathway-specific substrates (e.g., hypoxanthine for purine salvage inhibition) to confirm on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.